7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O2S2 and its molecular weight is 470.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methods and Derivatives : Various synthetic methods have been developed for derivatives of purine-diones, including those related to the compound . For example, a study by Gobouri (2020) outlines the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones, emphasizing advanced techniques in synthetic chemistry (Gobouri, 2020).
Novel Synthesis Approaches : There are innovative methods for preparing purine-dione derivatives, as shown in a study by Khaliullin et al. (2009), which proposes a new one-step procedure for the synthesis of 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione derivatives (Khaliullin et al., 2009).
Biological and Pharmacological Applications
Potential in Drug Development : The chemical properties of purine-dione derivatives make them of interest in drug development, particularly in the synthesis of compounds with potential therapeutic applications. For instance, Bhatia et al. (2016) synthesized xanthene derivatives for antiasthmatic activity, using similar chemical structures (Bhatia et al., 2016).
Anticancer Research : The compound's derivatives have been explored in anticancer research. A study by Hassan et al. (2017) investigated the synthesis of various fused purine analogues, demonstrating significant anticancer activity against multiple cancer cell lines (Hassan et al., 2017).
Cardiovascular and Antidepressant Effects : Purine-dione derivatives have been evaluated for cardiovascular and antidepressant activities, as shown in a study by Chłoń-Rzepa et al. (2013) and Khaliullin et al. (2018), highlighting their diverse pharmacological potential (Chłoń-Rzepa et al., 2013), (Khaliullin et al., 2018).
Properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,5-dimethylpiperidin-1-yl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S2/c1-13-10-14(2)12-27(11-13)20-24-18-17(19(29)25-21(30)26(18)3)28(20)8-9-31-22-23-15-6-4-5-7-16(15)32-22/h4-7,13-14H,8-12H2,1-3H3,(H,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMBBSRCMPWFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5S4)C(=O)NC(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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